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Compound of Interest |

4-Chlorothiazole-5-
Compound Name:
carboxaldehyde
CAS No.: 104146-17-0
\ J

Executive Summary & Chemical Profile[1][2]

4-Chlorothiazole-5-carboxaldehyde represents a high-value "dual-electrophile” scaffold in
medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two functional handles:
the C5-formyl group (susceptible to nucleophilic addition/condensation) and the C4-chloride
(activated for Nucleophilic Aromatic Substitution,

, or metal-catalyzed cross-coupling).[1]

This guide addresses the primary challenge in working with this molecule: Chemo-selectivity.
The electron-withdrawing nature of the C5-aldehyde activates the C4-chloride toward
displacement.[1] Consequently, standard reductive amination conditions can inadvertently
trigger chloride displacement if temperature and pH are not rigorously controlled.[1]

Chemical Specifications
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Property Specification Critical Note
Verify isomer (distinct from 2-
CAS 104146-17-0
chloro analog)
MW 147.58 g/mol
o Low melting point; handle as
Appearance Pale yellow solid/oil o
semi-solid
o Electrophilic; prone to
Reactivity A C5-Aldehyde o ]
oxidation/condensation
o ) Activated by adjacent N and
Reactivity B C4-Chloride
C5-CHO
Storage 2-8°C, Inert Gas Hygroscopic and air-sensitive

Reaction Landscape & Logic Flow[1]

The following decision tree illustrates the divergent synthetic pathways available for this

scaffold.

4-Chlorothiazole-
5-carboxaldehyde

Harsh/Activated
(Heat, Strong Base/Cat)

Path B: C4-Chloride Focus 2° Amine, Heat S_NAr Displacement
(Modify Ring) (4-Amino-5-formylthiazole)

Mild Conditions Path A: C5-Formyl Focus Malonate, Piperidine Knoevenagel/HWE
(Low Temp, Weak Base (Preserve Cl) (Vinyl-chlorothiazole)

Reductive Amination
(Aminomethyl-chlorothiazole)

STAB, Amine, AcOH

Ar-B(OH)2, Pd(0)

Suzuki Coupling
(4-Aryl-5-formylthiazole)
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Figure 1: Chemo-selectivity map demonstrating the orthogonal reactivity of the C4 and C5
positions.[1]

Experimental Protocols
Protocol A: Chemo-selective Reductive Amination

Objective: Functionalize the aldehyde without displacing the C4-chloride.[1] Mechanism:
Formation of an iminium ion followed by selective hydride transfer.[1] Critical Control: Use of
Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride to avoid toxic
byproducts and ensure milder reduction.

Stoichi

Component Equiv. Role

Scaffold 1.0 Substrate

Amine (R-NH2) 11-1.2 Nucleophile

STAB 14-15 Selective Reductant
Acetic Acid 1.0-2.0 Catalyst (pH adjustment)
DCE or DCM Solvent 0.1 M Concentration

Step-by-Step Methodology

e |Imine Formation:

o In a flame-dried round-bottom flask under Nitrogen, dissolve 4-chlorothiazole-5-
carboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE).

o Add the amine (1.1 equiv).[1]

o Add Acetic Acid (1.0 equiv).[1] Note: If using an amine salt (e.g., HCI salt), add 1.0 equiv of
TEAto free the base.

o Stir at Room Temperature (20-25°C) for 30-60 minutes.
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o Checkpoint: Monitor by TLC.[1][2] A shift in R_f usually indicates imine formation.[1] Do not
heat, as this encourages chloride displacement.[1]

e Reduction:
o Cool the mixture to 0°C (ice bath).

o Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.
Caution: Gas evolution.[1]

o Allow the reaction to warm to Room Temperature and stir for 4-16 hours.
e Quench & Workup:

o Quench with saturated agueous NaHCOs (slow addition).[1]

o Extract with DCM (3x).[1]

o Wash combined organics with Brine, dry over Na=SOa4, and concentrate.[1]
 Purification:

o Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1]

o Note: The 4-chloro group survives these conditions intact.[1]

Protocol B: Nucleophilic Aromatic Substitution ()

Objective: Displace the C4-chloride to introduce diversity at the ring core.[1] Mechanism:
Addition-Elimination via a Meisenheimer-like intermediate.[1] The C5-formyl group acts as an
electron sink, stabilizing the intermediate and significantly accelerating this reaction compared
to unactivated thiazoles.[1]

Reagents & Stoichiometry
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Component Equiv. Role
Scaffold 1.0 Substrate
Nucleophile 12-15 2° Amine, Thiol, or Alkoxide
DIPEA (for amines) or K2COs
Base 20-3.0 )
(for thiols)
DMF or DMSO Solvent 0.2M-05M

Step-by-Step Methodology
e Setup:

o Dissolve 4-chlorothiazole-5-carboxaldehyde (1.0 equiv) in anhydrous DMF.
o Add the base (DIPEA, 2.5 equiv).[1]
» Nucleophilic Attack:
o Add the nucleophile (e.g., Morpholine, Piperidine) (1.2 equiv).[1]
o Temperature Control:

» Highly Reactive Nucleophiles (Cyclic amines): Stir at RT.[1] The activation by the
aldehyde is often sufficient.[1]

» Less Reactive Nucleophiles: Heat to 60-80°C.[1]
o Monitoring: The reaction typically completes within 2-6 hours at elevated temperatures.[1]
o Workup:

o Dilute with water (5x reaction volume) to precipitate the product (if solid) or extract with
EtOAc.[1]

o Wash organic layer extensively with water/LiCl solution to remove DMF.[1]
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» Why this works: The C4 position is "alpha" to the ring nitrogen and "ortho" to the electron-
withdrawing formyl group.[1] This "push-pull" electronic state makes the chloride an excellent
leaving group.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Form C-C bonds at the C4 position.[1] Challenge: Aldehydes can poison Pd
catalysts or undergo side reactions.[1] Solution: Use a robust catalyst system and anhydrous
conditions.[1]

Rea_g_en_ts_& Stnichinmptry

Component Equiv. Role
Scaffold 1.0 Electrophile
Boronic Acid 1.2-15 Nucleophile
Catalyst (Resistant to
Pd(dppf)Cl2[1]-DCM 0.05 (5 mol%) T
oxidation)
K2COs or Cs2CO0s 20-3.0 Base
Dioxane/H20 4.1 Ratio Degassed Solvent System

Step-by-Step Methodology

o Degassing (Critical):

o In a microwave vial or pressure tube, combine Dioxane and Water (4:1).[1] Sparge with
Nitrogen for 15 minutes.

e Assembly:
o Add Scaffold, Boronic Acid, and Base to the vial.[1]
o Add the Pd catalyst last (under Nitrogen flow).[1]
o Seal the vessel immediately.[1]

e Reaction:
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o Heat to 80-90°C for 2-4 hours. (Microwave: 100°C for 30 mins).

o Note: Do not exceed 100°C for extended periods to prevent aldehyde degradation.[1]

o Filtration:

o Filter through a Celite pad to remove Palladium black.[1]

o Concentrate and purify via silica chromatography.[1][2]

Troubleshooting & Quality Control

Common Failure Modes

Observation Root Cause Corrective Action
o ) ] Use degassed solvents; store
Loss of Aldehyde Oxidation to carboxylic acid
under Argon.[1]
) ) ) ) Keep Reductive Amination <

Cl Displacement during Temperature too high or amine

o N 20°C; add AcOH to buffer pH.
Amination too nucleophilic

[1]

o ) Protodeboronation or Catalyst
Low Yield in Suzuki o
poisoning

Switch to Pd(PPhs)4 or XPhos
Pd G2; Increase Boronic acid
to 1.5 eq.[1]

Analytical Validation (NMR)

e Proton NMR (

H):

o Aldehyde (-CHO): Look for a singlet between 9.8 - 10.2 ppm.[1] Disappearance indicates

reaction at C5.[1]

o Thiazole Ring Proton (C2-H): Typically a singlet around 8.8 - 9.2 ppm.[1]

e Carbon NMR (

C):
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o C4-ClI: Distinct shift; movement of this peak indicates successful

or Coupling.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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